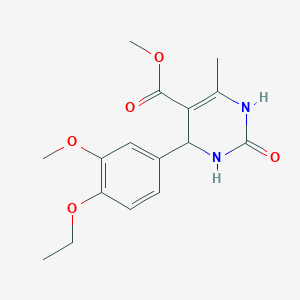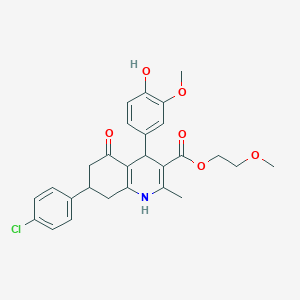![molecular formula C14H7Cl2N5O B5106038 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)
7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments include its high potency, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its limited stability in solution.
Orientations Futures
There are several future directions for the study of 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. These include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. Additionally, the compound could be modified to improve its solubility and stability in solution.
Méthodes De Synthèse
The synthesis of 7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been achieved using several methods, including microwave-assisted synthesis, one-pot synthesis, and solvent-free synthesis. Microwave-assisted synthesis has been found to be the most efficient method, providing high yields of the compound in a short amount of time.
Applications De Recherche Scientifique
7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has shown potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
11-(2,3-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5O/c15-9-2-1-3-11(12(9)16)20-5-4-10-8(13(20)22)6-17-14-18-7-19-21(10)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOYPFQSINJDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5105957.png)
![N-ethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5105963.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105984.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5106022.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)
![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B5106065.png)